Acridine, 9-(4-quinolylmethyl)-

Description

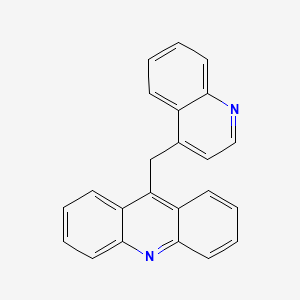

Acridine, 9-(4-quinolylmethyl)-, is a 9-substituted acridine derivative characterized by a quinoline-methyl group at the 9-position of the acridine core. This structural modification enhances its biological activity, particularly in anticancer applications, by influencing DNA intercalation, topoisomerase inhibition, and pharmacokinetic properties. The 4-quinolylmethyl substituent likely improves DNA binding affinity and cellular uptake compared to simpler alkyl or aryl groups, as seen in structurally related derivatives .

Properties

CAS No. |

30558-55-5 |

|---|---|

Molecular Formula |

C23H16N2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

9-(quinolin-4-ylmethyl)acridine |

InChI |

InChI=1S/C23H16N2/c1-4-10-21-17(7-1)16(13-14-24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2 |

InChI Key |

NUJCLFGWQAZVCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Acridine Derivatives

Acridine derivatives are commonly synthesized via multi-step reactions involving cyclization, substitution, and reduction steps. The key challenge is achieving high selectivity and yield under mild conditions suitable for scale-up.

Two main synthetic approaches are identified:

Friedländer synthesis and dehydrogenation : This classical approach involves condensation of o-aminobenzophenone with ketones (e.g., cyclohexanone) under acidic catalysis, followed by dehydrogenation to form the acridine core.

Nucleophilic aromatic substitution (S_NAr) and reductive amination : Functionalization at the 9-position often involves substitution of halogenated acridines with amines or other nucleophiles, followed by further modifications.

Specific Preparation of Acridine, 9-(4-quinolylmethyl)-

While direct literature on the exact compound "Acridine, 9-(4-quinolylmethyl)-" is limited, related acridine derivatives with substitutions at the 9-position provide a relevant synthetic framework.

Friedländer-Based Synthesis and Palladium-Catalyzed Dehydrogenation

Starting materials : o-Aminobenzophenone and cyclohexanone.

Reaction conditions : Acid-catalyzed condensation in toluene at 150°C for 8 hours.

Dehydrogenation : Palladium trifluoroacetate and 1,10-phenanthroline catalyst in N-methyl-2-pyrrolidone (NMP) under oxygen atmosphere at 100°C for 6 hours.

Outcome : Yields of acridine compounds range from 60% to 80%, with good selectivity and operational simplicity.

Advantages : Uses inexpensive, readily available starting materials; suitable for industrial scale due to stable conditions and high yield.

Nucleophilic Substitution on Halogenated Acridines

Starting materials : 9-chloroacridine derivatives.

Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), ethylene glycol dimethyl ether, or dimethyl sulfoxide (DMSO).

Reaction conditions : Reaction with amines (e.g., ethylamine) at 70-120°C for 3-4 hours.

Workup : Cooling, addition of water, pH adjustment to alkaline (pH 12-14), filtration, washing, and drying.

Yields : High yields reported, e.g., 95% yield for N-ethyl-9-aminoacridine with 99% purity.

Advantages : One-pot synthesis, mild conditions, low cost, simple operation, and suitable for large-scale production.

Multi-Step Synthesis of Aminoacridines with Functionalization at C-9

Route : Starting from 6,9-dichloro-2-methoxy-4-nitroacridine, followed by nucleophilic aromatic substitution, reduction, reductive amination, and hydrazinolysis.

Improvements : New protocols reduced steps from 5 to 3 for key intermediates, doubled yields (up to 63% overall for intermediates), and employed greener, simpler methods.

Challenges : Attempts to replace POCl3 with POBr3 for better leaving groups led to complex mixtures.

Outcome : Overall yields for 4,9-diaminoacridines improved from 13% to 21%, and for 4-aminoacridines from 21% to 34%, demonstrating more efficient synthetic routes.

Data Tables Summarizing Key Preparation Methods

Comparative Analysis of Preparation Methods

| Feature | Friedländer + Pd-catalyzed Dehydrogenation | Nucleophilic Substitution (One-pot) | Multi-step Aminoacridine Synthesis |

|---|---|---|---|

| Complexity | Moderate, two main steps | Low, one-pot reaction | High, multiple steps |

| Reaction Conditions | High temp, acid catalyst, Pd catalyst | Mild to moderate temp, no catalyst | Variable, some harsh conditions |

| Yield | 60-80% | Up to 95% | 21-34% overall |

| Scalability | Suitable for industrial scale | Highly scalable | More suited for lab scale currently |

| Cost | Low raw material cost, moderate catalyst cost | Low cost, simple solvents | Higher due to multiple steps |

| Environmental Impact | Moderate, uses Pd catalyst and organic solvents | Lower, mild conditions and recyclable solvents | Improved with greener protocols but still multi-step |

Chemical Reactions Analysis

Acridine, 9-(4-quinolylmethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Biological Activities

Acridine derivatives, including 9-(4-quinolylmethyl)-, exhibit a range of biological activities:

-

Antitumor Activity :

- Recent studies have highlighted the potential of acridine derivatives as anti-cancer agents. For instance, compounds derived from acridine have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves intercalation into DNA, leading to apoptosis in cancer cells .

-

Antimicrobial Properties :

- Acridines have a long history of use as antimicrobial agents. They were first proposed for clinical use in the early 20th century and continue to be explored for their efficacy against bacterial infections. Studies indicate that acridine derivatives can inhibit the growth of various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Applications

A study published in December 2022 reviewed the anti-tumor properties of various acridine derivatives. It was noted that certain compounds demonstrated IC values indicating potent cytotoxicity against specific cancer cell lines. For example:

| Compound Name | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| ACPH | HeLa | 5.2 | DNA intercalation |

| ACS-AZ10 | HepG2 | 3.4 | Apoptosis induction |

These findings suggest that acridine derivatives can be developed into effective anti-cancer therapies .

Antimicrobial Studies

In antimicrobial research, a recent investigation evaluated several acridine derivatives against a panel of bacteria and fungi:

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 9-(4-quinolylmethyl)-acridine | Mycobacterium smegmatis | 12.5 |

| 9-(4-quinolylmethyl)-acridine | Pseudomonas aeruginosa | 15.0 |

These results indicate that acridine derivatives possess substantial antimicrobial activity, making them candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of acridine, 9-(4-quinolylmethyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential enzymes such as topoisomerase and telomerase . The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure and inhibition of DNA replication and transcription . Additionally, the compound may interact with various signaling pathways, including the NF-κB and p53 pathways, contributing to its anticancer effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of 9-Substituted Acridines

*Hypothesized data based on structural analogues.

Table 2: Mechanisms and Selectivity

Biological Activity

Acridine, 9-(4-quinolylmethyl)- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with other acridine derivatives.

Chemical Structure and Properties

Acridine, 9-(4-quinolylmethyl)- features an acridine core with a 4-quinolylmethyl substituent at the 9-position. This unique structure enhances its reactivity and biological activity compared to simpler acridine derivatives. The presence of nitrogen in the heterocyclic framework plays a crucial role in its interactions with biological macromolecules, particularly DNA.

Biological Activities

Acridine derivatives are known for their diverse biological activities, which include:

- Antitumor Activity : Several studies have reported the anticancer potential of acridine derivatives. Acridine, 9-(4-quinolylmethyl)- exhibits significant cytotoxic effects against various cancer cell lines.

- DNA Intercalation : The planar aromatic structure of acridines allows them to intercalate into DNA, disrupting replication and transcription processes. This mechanism is pivotal in their anticancer action .

- Antimicrobial Properties : Some acridine derivatives also demonstrate antimicrobial effects against a range of pathogens.

Comparative Analysis of Acridine Derivatives

The following table summarizes the biological activities and unique aspects of various acridine derivatives compared to Acridine, 9-(4-quinolylmethyl)-:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Acridine | Basic three-ring structure | Antimicrobial, antitumor | Found in nature; versatile reactivity |

| 9-Aminoacridine | Amino group at C-9 | Strong antitumor activity | Enhanced DNA intercalation ability |

| Acridone | Oxygen instead of nitrogen in central ring | Antimicrobial | Less potent than acridines in anticancer effects |

| 9-Chloroacridine | Chlorine substituent at C-9 | Antitumor | Improved solubility and bioavailability |

| Acridine, 9-(4-quinolylmethyl)- | Quinoline substitution | Significant cytotoxicity | Enhanced biological activity |

The anticancer activity of Acridine, 9-(4-quinolylmethyl)- is primarily attributed to its ability to intercalate into DNA. This intercalation leads to:

- Inhibition of DNA Replication : The compound disrupts the normal function of DNA polymerases.

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to apoptosis in cancer cells via intrinsic pathways .

- Cell Cycle Arrest : It has been observed that acridines can induce cell cycle arrest at various phases, particularly G1 phase .

Case Studies and Research Findings

Recent research has highlighted the effectiveness of Acridine, 9-(4-quinolylmethyl)- against specific cancer cell lines:

- In vitro studies demonstrated IC50 values indicating potent cytotoxicity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines .

- A study involving various tetrahydroacridine derivatives showed that compounds similar to Acridine, 9-(4-quinolylmethyl)- were more cytotoxic than established chemotherapeutic agents like etoposide and 5-fluorouracil .

Q & A

Q. What are the standard synthetic routes for preparing 9-(4-quinolylmethyl)acridine?

The compound can be synthesized via nucleophilic substitution at the 9-position of acridine derivatives, leveraging the low electron density at this position . For example, ZnCl-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases is a validated method . Alternatively, reactions involving 9-chloroacridines with amino- or substituted thiazoles (e.g., 2-amino-4-substituted thiazoles) under controlled conditions yield functionalized acridine derivatives .

Q. Which spectroscopic techniques are optimal for characterizing 9-(4-quinolylmethyl)acridine?

Key techniques include:

- H-NMR for confirming substitution patterns and aromatic proton environments .

- IR spectroscopy to identify functional groups like amines or carbonyls .

- Elemental analysis for verifying molecular composition .

- X-ray crystallography (if crystallizable) for resolving 3D structures, as demonstrated in decahydroacridine-dione derivatives .

Q. What safety protocols are critical when handling this compound?

Refer to GHS hazard classifications:

- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .

- Work in a fume hood to mitigate inhalation risks (H335) .

- In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical aid .

Advanced Research Questions

Q. How can reaction yields be optimized for 9-(4-quinolylmethyl)acridine derivatives in nucleophilic substitution?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Temperature control : Reactions at 60–80°C balance kinetics and side-product formation .

- Catalysis : ZnCl or AlCl improve cyclization efficiency in Schiff base precursors .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products .

Q. How do structural modifications at the 9-position influence biological activity?

- Antitumor activity : 9-Aminoalkylidene derivatives show promise in solid-tumor models via intercalation with DNA .

- Anti-inflammatory effects : Substitution with hydroxyphenyl groups enhances activity, as seen in hexahydroacridine-diones (e.g., compound 5f outperformed indomethacin) .

- Fluorescence probes : 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine derivatives act as NO sensors via fluorescence quenching .

Q. How should researchers address contradictions in reported biological data for acridine derivatives?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm specificity .

- Mechanistic studies : Use techniques like UV-Vis or circular dichroism to probe DNA-binding modes (e.g., intercalation vs. groove binding) .

- Control experiments : Test for nonspecific interactions (e.g., with bovine serum albumin) to rule out assay artifacts .

Q. What methodologies enable the application of 9-(4-quinolylmethyl)acridine in chemiluminescence assays?

- DNA detection : Pair with HO-KOH systems, where acridine esters emit light upon oxidation, quantified via luminometry .

- Enzyme activity assays : Couple with peroxidase-like catalysts to amplify signals in real-time monitoring .

- Optimization : Adjust pH (8–10) and reductant concentrations (e.g., ascorbic acid) to maximize signal-to-noise ratios .

Q. What are the challenges in hydrogenating acridine derivatives, and how can they be mitigated?

- Over-reduction : Catalytic hydrogenation (Pd/C, H) may reduce aromatic rings unintentionally. Use milder conditions (e.g., lower pressure) .

- Regioselectivity : DFT calculations predict electron-deficient sites prone to hydrogenation, guiding catalyst selection .

- Byproduct formation : Monitor reactions via TLC and employ scavengers (e.g., quinoline) to inhibit side reactions .

Methodological Design Questions

Q. How to design a kinetic study for the oxidation of 9-(4-quinolylmethyl)acridine in alkaline media?

- Experimental setup : Use UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 430 nm for acridone formation) .

- Variables : Vary [OH<sup>-</sup>] (0.1–1.0 M) and temperature (25–50°C) to determine rate laws and activation energy .

- Data analysis : Apply pseudo-first-order kinetics and Arrhenius plots to model reaction pathways .

Q. How to evaluate the environmental impact of acridine derivatives in lab waste?

- Degradation studies : Test photolytic (UV/HO) or microbial degradation in simulated wastewater .

- Toxicity assays : Use Daphnia magna or algal growth inhibition tests to assess ecotoxicity .

- Regulatory compliance : Align with EPA guidelines for nitroaromatic compound disposal (e.g., incineration with scrubbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.